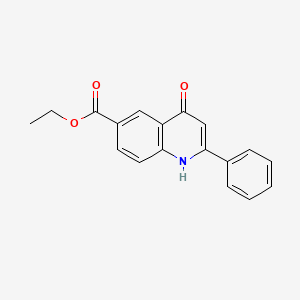

6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl-, ethyl ester

概述

描述

MMV006457 是一种通过药物研发联盟的“抗疟疾药物库”项目发现的化合物,该库包含了一系列具有潜在抗疟疾活性的化合物。 该化合物在抑制疟原虫生长方面已显示出可喜的结果,目前正在研究其在疟疾治疗和预防中的潜在应用 .

准备方法

MMV006457 的制备涉及多种合成路线和反应条件。该化合物可以通过一系列化学反应合成,包括形成关键中间体和随后的偶联反应。 合成路线和反应条件的具体细节为专有信息,可能因所需最终产物的纯度和产量而异 . MMV006457 的工业生产方法可能包括扩大这些合成路线,以更大规模生产该化合物,同时保持高纯度和一致性。

化学反应分析

MMV006457 会发生各种类型的化学反应,包括:

氧化: 该化合物在特定条件下可以氧化形成氧化衍生物。

还原: 还原反应可用于修饰 MMV006457 中存在的官能团。

取代: 该化合物可以发生取代反应,其中特定的原子或基团被其他原子或基团取代。

这些反应中常用的试剂和条件包括氧化剂、还原剂和催化剂,这些催化剂促进取代反应。 这些反应形成的主要产物取决于所使用的具体试剂和条件 .

科学研究应用

Biological Applications

Antibacterial Activity

Research indicates that 6-quinolinecarboxylic acid derivatives exhibit significant antibacterial properties. These compounds have shown effectiveness against various bacterial strains through mechanisms that may involve interference with DNA synthesis or disruption of essential cellular processes. Notable findings include:

- In vitro studies demonstrating activity against Gram-positive and Gram-negative bacteria.

- Potential use in developing new antibiotics that target specific bacterial enzymes, which may reduce side effects associated with broader-spectrum antibiotics like Gatifloxacin and Moxifloxacin.

Anticancer Potential

Emerging studies suggest that quinoline derivatives can also exhibit anticancer properties. The ability to selectively target cancer cells while sparing normal cells is an area of active research. The compound's mechanism may involve inducing apoptosis or inhibiting cell proliferation.

Synthetic Applications

The compound serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical modifications to create derivatives with tailored biological activities. Common synthetic pathways include:

- Esterification reactions to produce various alkyl esters.

- Functionalization at the quinoline ring , allowing the introduction of different substituents that can enhance biological activity.

These synthetic strategies enable researchers to explore a wide range of derivatives for potential therapeutic uses.

Agricultural Applications

The antibacterial properties of 6-quinolinecarboxylic acid derivatives extend to agricultural applications, where they can be used as fungicides or bactericides in crop protection. Their ability to inhibit microbial growth can help manage plant diseases caused by pathogens.

作用机制

MMV006457 的作用机制涉及其与疟原虫内的特定分子靶标的相互作用。据信该化合物会干扰寄生虫中的基本生物过程,从而导致其死亡。 参与此过程的确切分子靶标和途径仍在研究中,但据推测,MMV006457 可能破坏了寄生虫在宿主体内复制和存活的能力 .

相似化合物的比较

MMV006457 可以与在“抗疟疾药物库”项目中发现的其他类似化合物进行比较。 其中一些化合物包括 MMV020490、MMV020275 和 MMV666093 . 虽然这些化合物具有相似的抗疟活性,但 MMV006457 在其特定的作用机制及其靶向寄生虫生命周期的多个阶段的能力方面是独一无二的。这使得 MMV006457 成为疟疾治疗领域进一步研究和开发的宝贵化合物。

生物活性

6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl-, ethyl ester is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, and anticancer activities, while also summarizing case studies and research findings.

- Molecular Formula : CHN\O

- Molecular Weight : 241.27 g/mol

- CAS Number : 79607-24-2

Antibacterial Activity

Research has demonstrated that derivatives of quinolinecarboxylic acids exhibit significant antibacterial properties. For instance, a study evaluated various quinoline derivatives for their in vitro antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were found to be notably low for several compounds, indicating strong antibacterial potential.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 4.1 | Staphylococcus aureus |

| Compound B | 3.1 | E. coli |

| Compound C | 2.4 | Klebsiella pneumoniae |

These findings suggest that 6-quinolinecarboxylic acid derivatives could be developed as effective antibacterial agents .

Antifungal Activity

The antifungal activity of this compound has been less extensively studied but is still noteworthy. In vitro tests have shown that certain derivatives possess moderate antifungal effects against strains such as Candida albicans and Aspergillus niger. However, the activity is generally weaker compared to their antibacterial properties .

Anticancer Activity

Recent studies have explored the anticancer potential of quinoline derivatives. One notable study investigated the effects of a related compound on human cancer cell lines, revealing significant cytotoxic effects with IC values in the micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells.

Case Studies

-

Study on Antimicrobial Activity

- Objective : To evaluate the antimicrobial efficacy of various quinoline derivatives.

- Methodology : Disk diffusion and broth microdilution methods were employed.

- Results : The study found that several compounds exhibited potent antimicrobial activity with low MIC values against both Gram-positive and Gram-negative bacteria .

-

Anticancer Research

- Objective : To assess the cytotoxic effects of quinoline derivatives on cancer cell lines.

- Methodology : Cell viability assays were conducted on breast and prostate cancer cell lines.

- Results : The tested compounds showed significant inhibition of cell proliferation, suggesting their potential as anticancer agents .

属性

IUPAC Name |

ethyl 4-oxo-2-phenyl-1H-quinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-2-22-18(21)13-8-9-15-14(10-13)17(20)11-16(19-15)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUKTDNBGKTMHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369507 | |

| Record name | GNF-Pf-4475 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90033-86-6 | |

| Record name | GNF-Pf-4475 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。